7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, substituted at position 7 with a 4-chlorobenzyl group and at position 2 with a methylsulfanyl moiety. The 4-chlorobenzyl group contributes hydrophobicity and steric bulk, while the methylsulfanyl substituent introduces sulfur-mediated electronic effects. Such structural features are common in bioactive molecules targeting enzymes or receptors, though the specific pharmacological profile of this compound remains uncharacterized in the provided evidence .
Properties
IUPAC Name |
11-[(4-chlorophenyl)methyl]-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5OS/c1-24-16-19-15-18-8-12-13(22(15)20-16)6-7-21(14(12)23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCAJMNQEPOXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.
Introduction of the 4-Chlorobenzyl Group: This step can be achieved through a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the triazolopyrimidine intermediate.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it suitable for drug development.
Potential Therapeutic Areas
- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticonvulsant Properties: Research suggests that derivatives of this compound could possess anticonvulsant effects, making them candidates for treating seizure disorders .
- Antioxidant Activity: Compounds in the triazolo-pyrimidine family have shown potential antioxidant properties, which could be beneficial in reducing oxidative stress .
Biological Studies
The compound is utilized in biochemical assays to investigate its effects on enzyme inhibition and receptor binding. This research is crucial for understanding its mechanism of action and potential therapeutic uses.
Pharmaceutical Research
In pharmaceutical research, 7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is being studied for its potential to develop drugs targeting specific molecular pathways. This includes exploration as an intermediate in synthesizing more complex molecules.
Industrial Applications
The compound may also find applications in industrial chemistry as an intermediate in the synthesis of other complex compounds. This aspect emphasizes its versatility beyond medicinal applications.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 4-Chlorobenzyl Chloride | Simpler chlorobenzyl group | Industrial synthesis |
| Methylsulfanyl Derivatives | Methylsulfanyl group on different cores | Medicinal chemistry |
| Triazolopyrimidine Derivatives | Similar core with varied substituents | Drug development |
Uniqueness
The distinct combination of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with both a chlorobenzyl and a methylsulfanyl group imparts unique chemical and biological properties that differentiate it from other similar compounds.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
2.1.1. Pyrido-Triazolo-Pyrimidinone vs. Triazolo-Pyrimidinone
- The amino group at position 7 enhances solubility (261.67 g/mol) compared to the original compound’s lipophilic 4-chlorobenzyl group .
- Implication : Pyrido extension in the original compound may improve DNA/protein interaction due to increased aromatic surface area.
2.1.2. Pyrazolo-Pyrido-Pyrimidinone Core
- Compound from : 3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one replaces the triazole with a pyrazole ring. The methyl group at position 2 (vs. methylsulfanyl) reduces electronegativity and sulfur-mediated metabolic stability .
Substituent Effects at Position 7
- 4-Chlorobenzyl (Original Compound) : Balances hydrophobicity and moderate electron-withdrawing effects.
- 2-(Trifluoromethyl)phenyl () : Trifluoromethyl groups increase metabolic resistance and lipophilicity, favoring blood-brain barrier penetration .
Substituent Effects at Position 2
- Methylsulfanyl (Original Compound) : Sulfur atoms participate in hydrogen bonding and confer moderate lipophilicity.
- Amino (): Increases polarity and hydrogen-bonding capacity, improving aqueous solubility .
- Hexyl (): The 5-hexyl chain in 2-amino-6-(3-chlorobenzyl)-5-hexyltriazolo-pyrimidinone enhances lipophilicity, likely extending half-life but risking off-target toxicity .
Comparative Data Table
Biological Activity
7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a 4-chlorobenzyl and a methylsulfanyl substituent. This compound has been studied for various biological activities, including enzyme inhibition and receptor binding.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 305.79 g/mol. The structure features:
- A pyrido ring system
- A triazolo moiety
- A pyrimidine core
- Substituents: 4-chlorobenzyl and methylsulfanyl
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. It has been shown to exhibit activity against various bacterial strains. For instance, similar compounds in the triazolo-pyrimidine class have demonstrated antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticonvulsant Activity
Research has also indicated that derivatives of this compound may possess anticonvulsant properties. In a study evaluating 7-substituted triazolo-pyrimidine derivatives, certain compounds exhibited significant anticonvulsant activity in animal models .
Antioxidant Activity
Antioxidant properties have been reported for related compounds in the triazolo-pyrimidine family. These compounds are believed to scavenge free radicals and reduce oxidative stress in biological systems .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. The inhibition of these enzymes can lead to therapeutic effects in diseases where these pathways are dysregulated.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chlorobenzyl Chloride | Simple chlorobenzyl group | Limited biological activity |
| Ticagrelor | Triazolopyrimidine derivative | Antiplatelet and antibacterial activity |
| Methylsulfanyl Derivatives | Varies based on core structure | Potential antioxidant and antimicrobial activities |
The uniqueness of this compound lies in its combination of both chlorobenzyl and methylsulfanyl groups attached to a complex heterocyclic core.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Antimicrobial Activity : A study demonstrated that modifications in the triazolopyrimidine framework could enhance antibacterial efficacy against MRSA .
- Anticonvulsant Evaluation : In vivo studies on related compounds showed promising anticonvulsant effects, suggesting potential therapeutic applications in epilepsy .
- Antioxidant Studies : Research indicated that certain derivatives can effectively reduce oxidative stress markers in cellular assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
